molecular formula C9H7F2NO B8740176 6,7-Difluoro-3,4-dihydroquinolin-2(1h)-one

6,7-Difluoro-3,4-dihydroquinolin-2(1h)-one

Cat. No. B8740176
M. Wt: 183.15 g/mol
InChI Key: HVPNETSYDVJGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Difluoro-3,4-dihydroquinolin-2(1h)-one is a useful research compound. Its molecular formula is C9H7F2NO and its molecular weight is 183.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,7-Difluoro-3,4-dihydroquinolin-2(1h)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Difluoro-3,4-dihydroquinolin-2(1h)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

6,7-difluoro-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H7F2NO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2H2,(H,12,13)

InChI Key

HVPNETSYDVJGQX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aluminium chloride (134 g) is added with vigorous stirring to 3',4'-difluoro-3-chloropropionanilide (67 g) and then, after approximately 2 minutes, 3',4'-difluoro-3-chloropropionanilide (135.9 g) and aluminium chloride (272 g) are added again in small portions in the course of 15 minutes. The temperature rises spontaneously to approximately 60° C. and the reaction mixture becomes liquid. The mixture is then heated to 110° C. in the course of 20 minutes and maintained at between 110° C. and 120° C. for 2 hours. The reaction mixture (at approximately 110° C.) is poured in the course of 10 minutes with vigorous stirring into a mixture of 35% strength hydrochloric acid (840 cc) and crushed ice (1 kg). The temperature is allowed to rise to approximately 20° C. and the product is drained, washed with water (2×600 cc), ethanol (300 cc) at 5° C. and ethyl ether (2×400 cc) at approximately 20° C. 6,7-Difluoro-1,4-dihydrocarbostyril (131.58 g) is obtained in the form of a beige solid, m.p. 216° C., which is used without further treatment for the subsequent steps.
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step Two
Quantity
135.9 g
Type
reactant
Reaction Step Three
Quantity
272 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Four
Quantity
840 mL
Type
solvent
Reaction Step Five

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